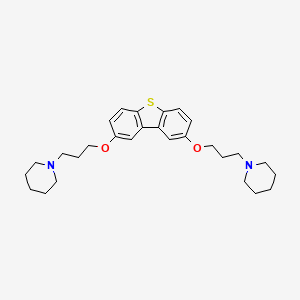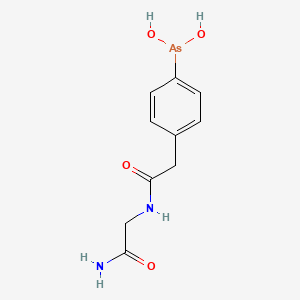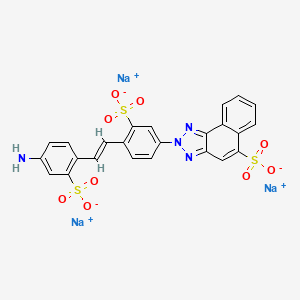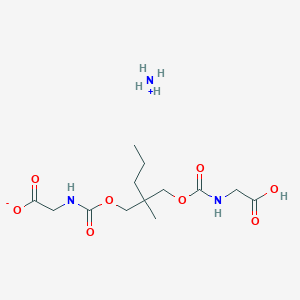
N-Carboxyglycine N,N'-(2-methyl-2-propyltrimethylene) ester monoammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Carboxyglycine N,N’-(2-methyl-2-propyltrimethylene) ester monoammonium salt is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique ester and ammonium salt functionalities, which contribute to its reactivity and versatility in chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Carboxyglycine N,N’-(2-methyl-2-propyltrimethylene) ester monoammonium salt typically involves the esterification of N-Carboxyglycine with N,N’-(2-methyl-2-propyltrimethylene) alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity. The esterification process can be represented as follows:
N-Carboxyglycine+N,N’-(2-methyl-2-propyltrimethylene) alcohol→N-Carboxyglycine N,N’-(2-methyl-2-propyltrimethylene) ester
The resulting ester is then treated with ammonium hydroxide to form the monoammonium salt:
N-Carboxyglycine N,N’-(2-methyl-2-propyltrimethylene) ester+NH4OH→N-Carboxyglycine N,N’-(2-methyl-2-propyltrimethylene) ester monoammonium salt
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and minimize production costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-Carboxyglycine N,N’-(2-methyl-2-propyltrimethylene) ester monoammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The ester and ammonium groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of new esters or amides.
Scientific Research Applications
Chemistry
In chemistry, N-Carboxyglycine N,N’-(2-methyl-2-propyltrimethylene) ester monoammonium salt is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its ester and ammonium functionalities make it a valuable tool for probing biochemical processes and developing enzyme inhibitors.
Medicine
In medicine, N-Carboxyglycine N,N’-(2-methyl-2-propyltrimethylene) ester monoammonium salt has potential applications in drug formulation and delivery. Its ability to undergo various chemical modifications allows for the design of prodrugs and targeted therapies.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for applications in polymer synthesis, coatings, and adhesives.
Mechanism of Action
The mechanism by which N-Carboxyglycine N,N’-(2-methyl-2-propyltrimethylene) ester monoammonium salt exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s ester and ammonium groups facilitate binding to these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-Carboxyglycine esters: These compounds share the carboxyglycine core but differ in the esterifying alcohol.
Ammonium salts of carboxylic acids: These compounds have similar ammonium functionalities but different carboxylic acid components.
Uniqueness
N-Carboxyglycine N,N’-(2-methyl-2-propyltrimethylene) ester monoammonium salt is unique due to its specific combination of ester and ammonium groups. This combination imparts distinct reactivity and properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
25648-81-1 |
|---|---|
Molecular Formula |
C13H25N3O8 |
Molecular Weight |
351.35 g/mol |
IUPAC Name |
azanium;2-[[2-(carboxymethylcarbamoyloxymethyl)-2-methylpentoxy]carbonylamino]acetate |
InChI |
InChI=1S/C13H22N2O8.H3N/c1-3-4-13(2,7-22-11(20)14-5-9(16)17)8-23-12(21)15-6-10(18)19;/h3-8H2,1-2H3,(H,14,20)(H,15,21)(H,16,17)(H,18,19);1H3 |
InChI Key |
VLINIYABZIRGBS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(COC(=O)NCC(=O)O)COC(=O)NCC(=O)[O-].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


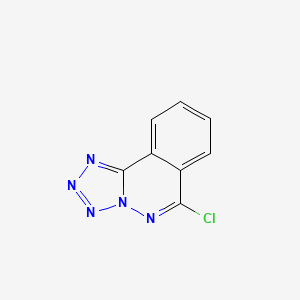

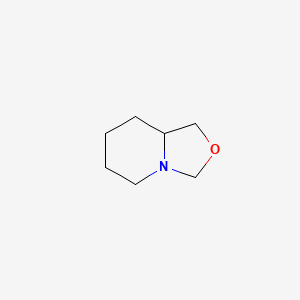
![7,11-diazoniatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaene](/img/structure/B12793167.png)

